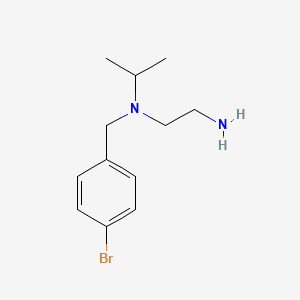

N1-(4-bromobenzyl)-N1-isopropylethane-1,2-diamine

Description

The Significance of Vicinal Diamine Scaffolds in Contemporary Chemical Synthesis

Vicinal diamines, also known as 1,2-diamines, are structural motifs where two amino groups are attached to adjacent carbon atoms. This arrangement is a privileged scaffold in organic and medicinal chemistry due to several key factors. rsc.orgresearchgate.net These scaffolds are integral components in the synthesis of a wide array of biologically active compounds, including natural products and pharmaceutical agents. researchgate.netnih.gov

The strategic placement of the two nitrogen atoms allows them to act as effective bidentate chelating ligands for various metal ions. wikipedia.org This property is extensively utilized in coordination chemistry and asymmetric catalysis, where chiral vicinal diamines are employed to create catalysts that can facilitate enantioselective reactions. nih.govsigmaaldrich.com The ability to produce specific stereoisomers of a molecule is of paramount importance in the pharmaceutical industry.

Furthermore, the ethane-1,2-diamine framework is a fundamental building block for constructing more complex heterocyclic structures, such as imidazolidines. wikipedia.org The versatility and reactivity of vicinal diamines make them indispensable tools for synthetic chemists in the development of new materials and therapeutics. nih.gov

Contextualizing N1-(4-Bromobenzyl)-N1-isopropylethane-1,2-diamine within Functionalized Ethane-1,2-diamine Derivatives

Ethane-1,2-diamine (ethylenediamine) is the parent compound from which a vast number of derivatives are synthesized. wikipedia.org It is a simple, bifunctional molecule with two primary amines. The process of functionalization—attaching various substituents to one or both nitrogen atoms—dramatically expands its chemical utility and allows for the fine-tuning of its properties. solubilityofthings.com

This compound is an example of a highly functionalized derivative. The introduction of specific groups modifies the parent diamine in distinct ways:

Isopropyl Group: This bulky alkyl group introduces steric hindrance around the N1 nitrogen atom. This can influence the molecule's conformational preferences and its ability to coordinate with metal centers or interact with biological targets.

4-Bromobenzyl Group: This substituent adds a rigid aromatic component to the molecule. The bromine atom on the phenyl ring provides a site for further chemical modification through reactions like cross-coupling, which is a powerful tool in synthetic organic chemistry. The benzyl (B1604629) group itself increases the molecule's lipophilicity.

Asymmetric Substitution: With one nitrogen being tertiary (N1) and the other primary (N2), the two amino groups have different basicity and nucleophilicity. This differentiation is crucial for regioselective chemical transformations, allowing chemists to target one amine over the other in subsequent synthetic steps.

This specific combination of functional groups makes this compound a potentially valuable building block for creating complex molecules with precise structural features.

Overview of Academic Research Trajectories for this compound

A review of current academic literature indicates that this compound is primarily documented as a commercially available chemical intermediate. There is a notable absence of dedicated scholarly articles focusing on its synthesis, reactivity, or application in specific research studies. Its CAS number, 1181782-99-9, is listed in chemical supplier catalogs, positioning it as a building block for use in broader synthetic campaigns.

While direct research on this specific compound is not prominent, the research trajectories for structurally related N-substituted ethane-1,2-diamines are well-established. These trajectories generally fall into several categories:

Ligand Development for Catalysis: Asymmetrical diamines are frequently explored as ligands in transition-metal-catalyzed reactions, particularly for asymmetric synthesis. Research often focuses on how different N-substituents affect the catalyst's efficiency and enantioselectivity.

Medicinal Chemistry: Functionalized diamine scaffolds are synthesized as part of drug discovery programs. The substituents are varied to optimize interactions with specific biological targets. For instance, related N-benzyl diamines have been investigated for various therapeutic applications.

Materials Science: Diamines serve as monomers or curing agents in the synthesis of polymers like polyamides and polyurethanes.

The academic trajectory for this compound itself remains to be defined. However, its structure suggests potential utility as a precursor in the synthesis of novel catalysts, pharmaceutical intermediates, or specialized polymers, should researchers choose to investigate its properties further.

Structure

3D Structure

Properties

IUPAC Name |

N'-[(4-bromophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2/c1-10(2)15(8-7-14)9-11-3-5-12(13)6-4-11/h3-6,10H,7-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSGPDSZYITUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 4 Bromobenzyl N1 Isopropylethane 1,2 Diamine and Its Analogues

Strategic Approaches for Carbon-Nitrogen Bond Formation in Ethane-1,2-diamine Frameworks

The construction of the N1-(4-bromobenzyl)-N1-isopropylethane-1,2-diamine scaffold hinges on the selective formation of a carbon-nitrogen bond between the isopropyl-substituted nitrogen of N-isopropylethane-1,2-diamine and the 4-bromobenzyl group. The two primary strategies to achieve this are reductive amination and direct alkylation.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a highly effective and widely used method for the formation of amines from a carbonyl compound and a primary or secondary amine via an imine or iminium ion intermediate. acsgcipr.orgwikipedia.orgmasterorganicchemistry.com This one-pot reaction is often preferred due to its mild conditions and the avoidance of harsh alkylating agents that can lead to overalkylation. acsgcipr.org

In the context of synthesizing this compound, the logical precursors would be N-isopropylethane-1,2-diamine and 4-bromobenzaldehyde. The reaction proceeds through the initial formation of an iminium ion at the more nucleophilic secondary amine of N-isopropylethane-1,2-diamine, which is then reduced in situ to the desired tertiary amine. The selectivity for the reaction to occur at the secondary amine over the primary amine is a key consideration. Generally, secondary amines are more nucleophilic than primary amines, which can favor the desired reaction pathway.

A variety of reducing agents can be employed for reductive amination, each with its own advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired product and minimize side reactions. For instance, reductive amination of aromatic aldehydes with various amines has been successfully carried out using sodium borohydride in the presence of a Brønsted acidic ionic liquid, leading to excellent yields of the corresponding secondary amines. scispace.comresearchgate.net

| Aldehyde | Amine | Reducing Agent | Catalyst/Solvent | Product | Reference |

| 4-Bromobenzaldehyde | N-isopropylethane-1,2-diamine | NaBH₄ | [Et₃NH][HSO₄] | This compound | scispace.com (analogous) |

| Aromatic Aldehydes | Aromatic Amines | NaBH₄ | [Et₃NH][HSO₄] | N-Aryl benzylamines | researchgate.net |

Direct Alkylation and Amination Reactions for Substituted Ethane-1,2-diamines

Direct N-alkylation of amines with alkyl halides is a classical method for C-N bond formation. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of N-isopropylethane-1,2-diamine with 4-bromobenzyl bromide. A significant challenge in this approach is controlling the selectivity of the alkylation, as both the primary and secondary amines in the starting material can react with the alkyl halide, potentially leading to a mixture of products, including the di-benzylated product and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To achieve selective mono-alkylation at the desired nitrogen, several strategies can be employed. One approach is to use a large excess of the diamine to statistically favor mono-alkylation. Another strategy involves the use of protecting groups to temporarily block the more reactive primary amine, allowing for selective alkylation of the secondary amine, followed by deprotection. Furthermore, the choice of solvent and base can influence the selectivity of the reaction. For instance, the N-alkylation of ethylenediamine (B42938) with various alcohols has been achieved using a CuO-NiO/γ-Al₂O₃ catalyst, demonstrating the feasibility of selective alkylation in diamine systems. researchgate.net Additionally, methods for the highly selective mono-N-benzylation of amines using a Ph₂PCl/I₂/imidazole reagent system have been reported, which could potentially be adapted for this synthesis. researchgate.net

| Amine | Alkylating Agent | Conditions | Product | Reference |

| N-isopropylethane-1,2-diamine | 4-Bromobenzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | This compound | (Proposed) |

| Ethylenediamine | Various Alcohols | CuO-NiO/γ-Al₂O₃ catalyst | Mono-N-alkylethylenediamines | researchgate.net |

| Primary Aliphatic Amines | Dibenzyl Carbonate | Phosphonium Salts | N,N-Dibenzylated amines | researchgate.net |

Synthesis of Halogenated Benzyl (B1604629) Moieties for Diamine Scaffolds

The 4-bromobenzyl moiety is a critical component of the target molecule. Its synthesis typically starts from commercially available precursors and involves the regioselective introduction of a bromine atom onto the benzene (B151609) ring and subsequent functionalization of the methyl group.

Regioselective Introduction of Halogen Functionality

The regioselective bromination of toluene (B28343) and its derivatives is a well-established transformation in organic synthesis. To obtain the desired 4-bromo-substituted pattern, one can start with toluene and perform an electrophilic aromatic substitution. However, to control the regioselectivity and avoid mixtures of ortho and para isomers, it is often more strategic to start with a para-substituted precursor.

Alternatively, modern methods allow for the regioselective C-H bromination of toluene derivatives. For example, two-phase electrolysis provides a method for the regioselective α-bromination of alkyl aromatic compounds. cecri.res.incecri.res.in Another approach involves the use of a bromide/bromate couple in an aqueous acidic medium for the regioselective bromination of toluene derivatives at the benzylic position. rsc.orgresearchgate.net

Precursor Synthesis for Aryl Bromide Incorporation

The most common precursor for introducing the 4-bromobenzyl group is 4-bromobenzyl bromide. This compound is typically synthesized from 4-bromotoluene (B49008) via a free radical bromination of the benzylic methyl group. This reaction is often initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. prepchem.comguidechem.com

Detailed procedures for the preparation of 4-bromobenzyl bromide from p-bromotoluene have been extensively documented. One common method involves dissolving p-bromotoluene in a solvent like carbon tetrachloride and adding elemental bromine dropwise while irradiating the mixture with a photolamp. prepchem.com Another approach utilizes a mixture of NaBr and NaBrO₃ in an aqueous acidic medium. acs.org

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| p-Bromotoluene | Br₂, CCl₄ | Photolamp irradiation | 4-Bromobenzyl bromide | 65% | prepchem.com |

| p-Bromotoluene | NaBr, NaBrO₃, H₂SO₄ | 60°C, Tungsten lamp | 4-Bromobenzyl bromide | High | acs.org |

Asymmetric Synthesis of Chiral this compound Analogues

The development of asymmetric syntheses to produce enantiomerically pure chiral diamines is of significant interest due to their widespread use as chiral ligands and catalysts in asymmetric synthesis. chemrxiv.orgsigmaaldrich.comrsc.orgresearchgate.net The synthesis of chiral analogues of this compound can be approached by introducing a stereocenter at the C2 position of the ethane-1,2-diamine backbone.

One of the most powerful strategies for the asymmetric synthesis of 1,2-diamines is through the use of chiral catalysts or ligands in key bond-forming reactions. nih.gov For instance, iridium complexes with polymeric chiral diamine ligands have been shown to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, which could be a key step in a reductive amination pathway leading to a chiral diamine. nih.gov

Dynamic kinetic asymmetric transformation (DYKAT) is another potent strategy. For example, racemic nitroepoxides can be transformed into chiral diamines as single enantiomers by treatment with a chiral primary amine, followed by a stereoselective imine reduction. acs.org Furthermore, the asymmetric cycloaddition of nonstabilized azomethine ylides and N-sulfinylimines under Brønsted acid catalysis provides access to free 1,2-diamines with high diastereoselectivity. nih.gov

The development of a specific asymmetric synthesis for this compound would likely involve the use of a chiral auxiliary or a chiral catalyst in either the reductive amination or direct alkylation step. The choice of chiral ligand is crucial for achieving high enantioselectivity. A variety of privileged chiral ligands and catalysts have been developed for asymmetric C-N bond formation. chemrxiv.org

| Reaction Type | Chiral Source | Key Features | Potential Application |

| Asymmetric Transfer Hydrogenation | Iridium-polydiamine complexes | Recyclable catalyst, high enantioselectivity | Asymmetric reductive amination step |

| Dynamic Kinetic Asymmetric Transformation | Chiral primary amine | Conversion of racemate to single enantiomer | Synthesis of chiral diamine precursors |

| Asymmetric Cycloaddition | Brønsted acid catalysis | High diastereoselectivity | Construction of chiral diamine backbone |

Catalytic Asymmetric Methods for Chiral 1,2-Diamine Synthesis

The synthesis of chiral 1,2-diamines, fundamental structural motifs in many biologically active compounds and chiral ligands, has been a significant focus of chemical research. Various catalytic asymmetric methods have been developed to control the stereochemistry during the formation of these vicinal diamines. These methods can be broadly categorized into C-N bond-forming, C-C bond-forming, and C-H bond-forming reactions. acs.orgnih.gov

One of the prominent strategies for asymmetric C-N bond formation is the catalytic ring-opening of meso-aziridines. This desymmetrization approach allows for the synthesis of chiral 1,2-diamines with two distinct amino groups. acs.org For instance, the aminolysis of meso-aziridines using catalysts derived from chiral ligands and metal salts, such as Mg(OTf)2/N,N′-dioxide, has been shown to produce diamines in high yields and enantioselectivities. acs.org

Another effective method involves the diamination of alkenes. Catalytic asymmetric diamination of C-C double bonds represents a direct approach to enantioenriched 1,2-diamines. acs.org This can be achieved through various catalytic systems, including those based on palladium, iodine, and copper, which can proceed via two-electron redox pathways or one-electron radical mechanisms. acs.org Furthermore, palladium-catalyzed allylic amination has been utilized in a sequential process to generate optically active, polyfunctionalized diamines. wiley.com This method involves the asymmetric synthesis of N-allyl hydroxylamine-O-sulfamates followed by a rhodium-catalyzed intramolecular aziridination. wiley.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of 1,2-diamines. Chiral phosphoric acids (CPAs) have been successfully employed in the amination of (E)-enecarbamates with azodicarboxylates, followed by reduction, to afford diamine derivatives with excellent enantioselectivities. acs.org

The table below summarizes selected catalytic asymmetric methods for the synthesis of chiral 1,2-diamines, highlighting the diversity of approaches and the high levels of stereocontrol achievable.

| Catalytic Method | Substrate | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Ring-opening of meso-aziridine | N-(2-picolinoyl)aziridine | Mg(OTf)₂/N,N′-dioxide | Chiral 1,2-diamine | 97 | 95 | acs.org |

| Amination of enecarbamates | (E)-enecarbamate | Chiral Phosphoric Acid | Diamine derivative | Good | Excellent | acs.org |

| Palladium-catalyzed allylic amination | Cyclohexenol-derived carbonate | Pd₂(dba)₃•CHCl₃ / Chiral Ligand | N-allyl hydroxylamine-O-sulfamate | Good | >90 | wiley.com |

| Diamination of Alkenes | Styrenes | Chiral aryliodine(I) | Vicinal diamine | - | - | researchgate.net |

Diastereoselective Control in Substituted Ethane-1,2-diamine Formation

Achieving diastereoselective control is crucial when synthesizing substituted ethane-1,2-diamines that contain multiple stereocenters. One effective strategy involves the selective opening of a pre-existing stereochemically defined ring system. For example, a procedure has been developed for the selective ring-opening of cis-2,4,5-triarylimidazolines to produce erythro-1,2-diamino-1,2-diarylethane derivatives. rsc.org

This method provides a high degree of diastereoselectivity, affording the erythro isomer as the primary product. Furthermore, these erythro-ethylenediamine derivatives can be quantitatively isomerized to the corresponding threo-ethylenediamine derivatives by treatment with a strong base in a suitable solvent like DMSO. rsc.org This allows for access to both diastereomers from a common intermediate.

The formation of the initial imidazoline (B1206853) ring from aromatic aldehydes and ammonia (B1221849) can also be controlled to favor the cis isomer, which is the precursor to the erythro diamine. The ring closure of the anion derived from the aldehyde ammonia proceeds in a strictly disrotatory manner, which is governed by electronic control. rsc.org

The following table illustrates the diastereoselective synthesis of 1,2-diamino-1,2-diarylethane derivatives, showcasing the control over the relative stereochemistry.

| Starting Material | Reaction | Product Diastereomer | Key Reagents/Conditions | Reference |

| cis-2,4,5-triarylimidazoline | Ring-opening | erythro-1,2-diamino-1,2-diarylethane | - | rsc.org |

| erythro-1,2-diamino-1,2-diarylethane | Isomerization | threo-1,2-diamino-1,2-diarylethane | Strong base (e.g., KOt-Bu) in DMSO | rsc.org |

Sustainable and Green Chemistry Aspects in Diamine Synthesis

In recent years, there has been a growing emphasis on developing sustainable and environmentally benign synthetic methods for the production of diamines. rsc.org This aligns with the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

One significant advancement in the green synthesis of diamines is the use of biocatalysis. nih.govnih.gov Enzymes, such as transaminases, have been employed for the asymmetric synthesis of chiral amines from ketones, offering excellent enantioselectivity and operating under mild, aqueous conditions. researchgate.net This biocatalytic approach can replace traditional methods that often rely on heavy metal catalysts and harsh reaction conditions. researchgate.net The biological production of diamines from renewable raw materials using engineered microbial factories is also a promising route towards a sustainable chemical industry. nih.govnih.gov

Catalyst-free and solvent-free reaction conditions represent another key aspect of green diamine synthesis. acs.org For instance, an efficient and eco-friendly protocol for the preparation of N,N'-dibenzyl or N,N'-(2-hydroxybenzyl)diamines has been developed involving the reduction of di-Schiff bases. ccsenet.orgresearchgate.netsemanticscholar.org The initial formation of the di-Schiff bases can be achieved in high yields using water as the solvent, eliminating the need for organic solvents and catalysts. ccsenet.orgresearchgate.netsemanticscholar.org The subsequent reduction to the corresponding diamines can be performed using sodium borohydride under solvent-free conditions. ccsenet.orgresearchgate.netsemanticscholar.org

The use of alternative, greener solvents is also being explored. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been successfully used as a medium for the synthesis of intermediates for complex diamine-containing molecules. researchgate.net Furthermore, the synthesis of diamines from renewable resources, such as those derived from biomass, is gaining traction as a sustainable alternative to petroleum-based feedstocks. rsc.org

The table below highlights some of the green chemistry approaches applied to the synthesis of diamines.

| Green Chemistry Approach | Methodology | Key Advantages | Reference |

| Biocatalysis | Asymmetric synthesis of chiral amines using transaminases. | High enantioselectivity, mild aqueous conditions, renewable catalysts. | researchgate.net |

| Synthesis from Renewables | Production of diamines from biomass-derived feedstocks. | Reduces reliance on fossil fuels, utilizes renewable resources. | nih.govrsc.org |

| Solvent-free Synthesis | Reduction of di-Schiff bases with sodium borohydride without a solvent. | Eliminates solvent waste, simplifies work-up. | ccsenet.orgresearchgate.netsemanticscholar.org |

| Aqueous Medium Synthesis | Formation of di-Schiff bases in water. | Environmentally benign solvent, avoids volatile organic compounds. | ccsenet.orgresearchgate.netsemanticscholar.org |

| Catalyst-free Synthesis | In situ formation of amidinium ions for C-N bond formation. | Avoids expensive and potentially toxic metal catalysts. | acs.org |

Chemical Reactivity and Derivatization Pathways of N1 4 Bromobenzyl N1 Isopropylethane 1,2 Diamine

Reactivity of the Diamine Functionality for Further Molecular Elaboration

The ethane-1,2-diamine portion of the molecule, with its primary and secondary amine groups, is a hub of nucleophilic reactivity. These amine functionalities are readily available for a variety of covalent modifications, making them ideal for molecular elaboration.

Amine-Based Transformations for Covalent Functionalization

The presence of both primary and secondary amines in the N1-(4-bromobenzyl)-N1-isopropylethane-1,2-diamine structure allows for selective functionalization. The primary amine is generally more sterically accessible and nucleophilic than the secondary amine, which can be exploited for controlled reactions. These amines can undergo a range of transformations, including acylation, alkylation, and arylation, to introduce new functional groups and build molecular complexity. For instance, reaction with acyl chlorides or anhydrides would yield amides, while reactions with alkyl halides can introduce further alkyl substituents. tandfonline.comncert.nic.in The high reactivity of aromatic amines in electrophilic substitution reactions necessitates that the -NH2 group can be protected via acetylation with acetic anhydride (B1165640) to control the reaction and yield monosubstituted derivatives. ncert.nic.in

Formation of Schiff Bases and Imines from Diamine Scaffolds

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comnih.gov This condensation reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. nih.govlibretexts.org The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water as it is formed. nih.govyoutube.com Schiff bases are versatile intermediates in organic synthesis and can be used in a variety of subsequent reactions, including reductions to form secondary amines or as ligands in coordination chemistry. nih.govresearchgate.net The reaction is sensitive to pH; the rate is maximal around pH 5, as sufficient acid is needed to protonate the hydroxyl intermediate for water elimination, while avoiding excessive protonation of the amine reactant, which would render it non-nucleophilic. libretexts.org

Transformations Involving the Bromobenzyl Moiety

The 4-bromobenzyl group provides an electrophilic site ripe for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom on the aromatic ring is a key functional group that enables numerous transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C bonds. libretexts.orgnobelprize.org

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgtuwien.atacs.org This allows for the formation of a new carbon-carbon bond between the benzyl (B1604629) moiety and another aryl or vinyl group. acs.orgmdpi.commdpi.com The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govresearchgate.netscielo.bracs.org This reaction is a versatile method for the arylation of olefins. nih.gov

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netlibretexts.orgnrochemistry.comwikipedia.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. nih.gov The reactivity of the halide in this reaction follows the order I > OTf > Br > Cl. nrochemistry.com

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki | Organoboron compound (e.g., boronic acid) | Pd catalyst, Base | Aryl-Aryl or Aryl-Vinyl |

| Heck | Alkene | Pd catalyst, Base | Aryl-Alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

Nucleophilic Displacement and Substitution Reactions on the Aryl Halide

While direct nucleophilic aromatic substitution on the bromobenzyl moiety is generally difficult, the benzylic position is activated towards nucleophilic substitution. khanacademy.org The bromine on the aromatic ring, however, can be substituted under specific conditions, for example, through copper-catalyzed reactions or via the formation of an organometallic intermediate. Benzylic halides readily undergo nucleophilic substitution, with primary benzylic halides typically reacting through an SN2 mechanism.

Cyclization and Heterocycle Formation Incorporating the Ethane-1,2-diamine Unit

The ethane-1,2-diamine unit is a common building block for the synthesis of various nitrogen-containing heterocycles. nih.govorganic-chemistry.orgrsc.orgrsc.org The presence of two nitrogen atoms at a 1,2-distance allows for the formation of five, six, or seven-membered rings through reactions with suitable bifunctional electrophiles. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazine (B50134) derivatives. jlu.edu.cn Condensation with aldehydes can yield imidazolidines. Furthermore, intramolecular reactions, where the nucleophilic amine attacks an electrophilic site introduced on the bromobenzyl moiety (or a derivative thereof), can lead to the formation of fused heterocyclic systems. A new condensation reaction of ethylene-1,2-diamines with aromatic aldehydes and TMSCN as a cyanide-pronucleophile provides a route to 3-aryl substituted 2-aminopyrazines. rsc.org

Coordination Chemistry and Ligand Design Principles

N1-(4-bromobenzyl)-N1-isopropylethane-1,2-diamine as a Bidentate Ligand Scaffold

This compound is a derivative of ethylenediamine (B42938) featuring two nitrogen donor atoms, rendering it an effective bidentate ligand. This class of ligands is crucial in the formation of stable metal complexes through the chelate effect.

Chelation Properties and Geometric Considerations

The presence of two nitrogen atoms in the ethylenediamine backbone allows this compound to coordinate to a metal center, forming a stable five-membered chelate ring. The formation of this ring is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. The geometry of the resulting complex is significantly influenced by the nature of the metal ion and the steric bulk of the substituents on the nitrogen atoms. For instance, in related copper(II) and zinc(II) complexes with substituted ethylenediamine ligands, the coordination geometry can range from distorted tetrahedral to square pyramidal or octahedral, depending on the coordination of other ligands and the steric hindrance imposed by the diamine substituents. mdpi.comresearchgate.net

Influence of Steric and Electronic Factors on Metal Complexation

The coordination behavior of this compound is governed by a combination of steric and electronic factors arising from its substituents.

Steric Factors: The isopropyl group is bulkier than a methyl or ethyl group, while the 4-bromobenzyl group also introduces significant steric hindrance. This steric bulk can influence the coordination number of the metal center, potentially preventing the coordination of additional bulky ligands. researchgate.netnsf.gov In complexes with substituted ethylenediamines, increasing the steric bulk of the N-alkyl substituents can lead to distortions in the coordination geometry and affect the stability of the resulting complexes. researchgate.net For example, bulkier substituents can prevent the formation of certain multidentate bonding modes. researchgate.net

Electronic Factors: The 4-bromobenzyl group, with its electron-withdrawing bromine atom, can influence the electron density on the adjacent nitrogen atom. This can modulate the Lewis basicity of the nitrogen donor and, consequently, the strength of the metal-ligand bond. Generally, electron-donating groups on the ligand can strengthen the metal-ligand bond, while electron-withdrawing groups might slightly weaken it. nsf.govrsc.org The interplay of these electronic effects with the steric demands of the substituents allows for the fine-tuning of the properties of the resulting metal complexes. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metals (e.g., Ruthenium, Copper, Zinc, Zirconium)

Bidentate diamine ligands readily form complexes with a variety of transition metals.

Ruthenium: Ruthenium complexes bearing bidentate diamine ligands are of significant interest, often exhibiting catalytic activity. acs.orgresearchgate.net The synthesis of such complexes can start from precursors like [RuCl2(DMSO)4] or [RuCl2(p-cymene)]2. researchgate.net The resulting Ru(II) complexes often adopt a distorted octahedral geometry. nih.gov

Zinc: Zinc(II) readily forms complexes with ethylenediamine and its derivatives. nih.govnih.govresearchgate.net These complexes often adopt a tetrahedral or octahedral coordination geometry. nih.gov For instance, tris(ethylenediamine)zinc(II) complexes feature a distorted octahedral geometry around the zinc ion. nih.gov

Zirconium: Zirconium complexes with diamine ligands have also been reported. researchgate.nettuwien.at The synthesis of zirconium dichloride complexes can be achieved by reacting the diamine ligand with a suitable zirconium precursor. acs.org These complexes can serve as precursors for organometallic derivatives. researchgate.net

Elucidation of Coordination Modes and Stoichiometries

The coordination mode of this compound is expected to be as a bidentate chelating ligand, binding to the metal center through its two nitrogen atoms. The stoichiometry of the resulting complexes will depend on the coordination number of the metal ion and the steric bulk of the ligand. Common stoichiometries for bidentate ligands include 1:1 (metal:ligand), 1:2, and 1:3. For example, zinc can form [Zn(en)3]2+ complexes, indicating a 1:3 stoichiometry with the simple ethylenediamine ligand. nih.gov However, the bulky substituents on this compound might favor lower coordination numbers, such as 1:1 or 1:2 metal-to-ligand ratios.

The precise coordination mode and stoichiometry of these complexes would be determined using techniques such as single-crystal X-ray diffraction, which provides detailed structural information, including bond lengths and angles. Spectroscopic methods like NMR, IR, and UV-Vis spectroscopy, along with elemental analysis, are also crucial for the characterization of these complexes. acs.orgnih.gov

Rational Design of Diamine Ligands for Tunable Coordination Behavior

The principles of ligand design allow for the synthesis of diamine ligands with specific steric and electronic properties to achieve desired coordination behavior and complex properties. By systematically varying the substituents on the nitrogen atoms of the ethylenediamine backbone, it is possible to tune the stability, reactivity, and spectroscopic properties of the resulting metal complexes.

Impact of Isopropyl and Benzyl (B1604629) Groups on Ligand Architecture

The 4-bromobenzyl group contributes both steric and electronic effects. The benzyl group itself is sterically demanding, further crowding the coordination environment. The presence of a bromine atom in the para position of the phenyl ring introduces an electron-withdrawing effect through induction, which can modulate the electron-donating ability of the corresponding nitrogen atom. This electronic tuning can impact the strength of the metal-ligand bond and, consequently, the catalytic activity of the complex. The interplay between the steric hindrance of both the isopropyl and benzyl groups and the electronic influence of the bromo-substituted aromatic ring allows for a fine-tuning of the ligand's properties. mdpi.comresearchgate.net

| Substituent Group | Primary Effect | Impact on Ligand Architecture | Potential Catalytic Implication |

|---|---|---|---|

| Isopropyl | Steric Bulk | Increases steric hindrance around the metal center, influences chelate ring conformation. | Enhances enantioselectivity by directing substrate approach. |

| Benzyl | Steric Bulk | Contributes to a crowded coordination sphere. | Can improve selectivity by creating a well-defined chiral pocket. |

| 4-Bromophenyl (within the benzyl group) | Electronic (Electron-withdrawing) | Modulates the electron density on the coordinating nitrogen atom. | Affects the Lewis basicity of the ligand and the catalytic activity of the metal complex. |

Structural Variations in Related Chiral Diamine Ligands

The design of chiral diamine ligands has evolved to include a wide array of structural modifications to optimize their performance in various catalytic applications. These variations often involve altering the substituents on the nitrogen atoms and modifying the diamine backbone to control the steric and electronic environment of the resulting metal complexes. nih.gov

For instance, ligands with two identical bulky substituents, such as N,N'-bis(benzyl)ethane-1,2-diamine, create a C₂-symmetric coordination environment, which is often desirable for high enantioselectivity. In contrast, N¹-(4-bromobenzyl)-N¹-isopropylethane-1,2-diamine is an unsymmetrical ligand, which can lead to different coordination behavior and potentially offer unique reactivity or selectivity profiles.

The nature of the alkyl or aryl groups attached to the nitrogen atoms can vary significantly. Simple methyl groups, as seen in N,N'-dimethylethylene-1,2-diamine, offer less steric hindrance compared to the isopropyl and benzyl groups of the title compound. nih.gov This difference in steric bulk directly impacts the accessibility of the metal center. researchgate.net The electronic properties can also be tuned, for example, by replacing the 4-bromobenzyl group with an electron-donating group, which would increase the Lewis basicity of the ligand.

The ethylene (B1197577) bridge of the diamine can also be modified. For example, using a cyclohexane-1,2-diamine backbone introduces conformational rigidity to the chelate ring, which can enhance stereocontrol in catalytic reactions. The flexibility of the ethane-1,2-diamine backbone in N¹-(4-bromobenzyl)-N¹-isopropylethane-1,2-diamine allows for a degree of conformational adaptation upon coordination.

The following table summarizes some structural variations in related chiral diamine ligands and their key features:

| Ligand Name | Key Structural Feature | Symmetry | Notable Characteristic |

|---|---|---|---|

| N,N'-Bis(4-bromobenzyl)ethane-1,2-diamine | Two identical substituted benzyl groups | C₂-Symmetric | Electron-withdrawing groups on both sides. bldpharm.com |

| N,N'-Dimethylethylene-1,2-diamine | Small alkyl substituents | C₂-Symmetric | Minimal steric hindrance. nih.gov |

| (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | Rigid cyclohexane (B81311) backbone | C₂-Symmetric | Conformationally restricted chelate ring. |

| N¹-(4-bromobenzyl)-N¹,N²-dimethylethane-1,2-diamine | Unsymmetrical substitution | Asymmetric | Combines features of benzyl and methyl substituents. molbase.com |

Due to the absence of specific research and computational data for the chemical compound "this compound" in the public domain, a detailed article on its computational and theoretical investigations as per the requested outline cannot be generated at this time.

Extensive searches for scholarly articles, databases, and research publications have not yielded any specific studies on the conformational analysis, frontier molecular orbitals, molecular dynamics, or Density Functional Theory (DFT) calculations for this particular molecule. The available scientific literature focuses on similar, but structurally distinct, compounds.

Therefore, any attempt to construct the requested article would involve speculation and generalization from other molecules, which would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on "this compound". Without dedicated research on this compound, it is not possible to provide the detailed findings, data tables, and in-depth analysis required by the user's instructions.

Computational and Theoretical Investigations

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in a Chemical Context (e.g., for catalytic performance)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to establish a mathematical correlation between the structural features of molecules and their biological activity or physicochemical properties, respectively. In the realm of chemistry, particularly in catalysis, these models are instrumental in understanding how the architecture of a ligand, such as N1-(4-bromobenzyl)-N1-isopropylethane-1,2-diamine, influences the efficacy of a catalytic system.

While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, a representative analysis can be constructed based on established principles for similar bidentate nitrogen ligands used in asymmetric catalysis. Such studies are pivotal for the rational design of more efficient and selective catalysts, reducing the need for extensive empirical screening. By quantifying the structural attributes of a ligand, it is possible to predict its performance in a catalytic reaction, such as enantioselectivity or turnover frequency.

The general workflow of a QSAR/QSPR study in a catalytic context involves:

Dataset Assembly: A series of structurally related ligands is synthesized, and their performance in a specific catalytic reaction is experimentally determined.

Descriptor Calculation: A wide array of molecular descriptors for each ligand is calculated using computational chemistry software.

Model Development: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the observed catalytic activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.

For a hypothetical scenario, let's consider the use of a series of N1-benzyl-N1-alkylethane-1,2-diamine ligands, including this compound, in a palladium-catalyzed asymmetric allylic alkylation. The goal would be to build a QSAR model that predicts the enantiomeric excess (% ee) of the product.

Computational Descriptors and Their Correlation with Chemical Properties

The predictive power of a QSAR/QSPR model is fundamentally dependent on the choice of molecular descriptors. These descriptors are numerical representations of the chemical information encoded within a molecule's structure. They can be broadly categorized into electronic, steric, and topological descriptors.

Electronic Descriptors: These descriptors quantify the electronic properties of the ligand, which are crucial for its interaction with the metal center and the substrate. A stable HOMO (Highest Occupied Molecular Orbital) energy, for instance, can be correlated with a lower barrier of insertion in certain catalytic cycles. researchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the ligand's ability to donate or accept electrons. A higher HOMO energy suggests stronger electron-donating ability, which can influence the electronic state of the metal catalyst.

Natural Bond Orbital (NBO) Charges: NBO analysis provides a localized picture of the electron density on specific atoms. The charges on the nitrogen donor atoms are particularly relevant, as they directly reflect the ligand's σ-donating capacity.

Steric Descriptors: The steric bulk of a ligand is a critical factor in determining the stereochemical outcome of a reaction. In asymmetric catalysis, the ligand's three-dimensional structure creates a chiral environment around the metal center, which directs the approach of the substrate.

Tolman's Cone Angle (θ): While originally developed for phosphine (B1218219) ligands, the concept can be adapted to quantify the steric bulk of the substituents on the nitrogen atoms.

Buried Volume (%Vbur): This descriptor calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It provides a more nuanced measure of steric hindrance than the cone angle. researchgate.net

Sterimol Parameters (L, B1, B5): These parameters describe the length and width of a substituent in different dimensions, offering a detailed characterization of its shape and size. researchgate.net

Topological Descriptors: These descriptors are derived from the two-dimensional representation of the molecule and describe aspects such as its size, shape, and degree of branching.

Molecular Weight (MW): A simple yet often useful descriptor.

Connectivity Indices (e.g., Kier & Hall indices): These indices quantify the degree of branching and connectivity within the molecular graph.

Correlation with Catalytic Performance:

In our hypothetical asymmetric allylic alkylation, a multivariate linear regression analysis could be performed to establish a relationship between a selection of these descriptors and the observed enantiomeric excess. For a series of ligands structurally related to this compound, a QSAR model might reveal that a combination of a steric parameter (e.g., %Vbur of the N-benzyl group) and an electronic parameter (e.g., NBO charge on the N1 nitrogen) provides the best correlation with the enantioselectivity.

A hypothetical QSAR equation could take the form:

log(% ee) = c₀ + c₁(*%Vbur) + c₂ (NBO charge on N1)

Where c₀, c₁, and c₂ are coefficients determined by the regression analysis. Such an equation would imply that both the steric bulk of the benzyl (B1604629) substituent and the electron density on the adjacent nitrogen atom are key determinants of the stereochemical outcome.

Below are illustrative data tables for a hypothetical set of N1-substituted-N1-isopropylethane-1,2-diamine ligands in a catalytic reaction.

Table 1: Hypothetical Ligand Set and Observed Enantiomeric Excess

| Compound ID | N1-Substituent | Observed % ee |

| L1 | 4-bromobenzyl | 92 |

| L2 | Benzyl | 85 |

| L3 | 4-methoxybenzyl | 78 |

| L4 | 4-nitrobenzyl | 95 |

| L5 | 3,5-di-tert-butylbenzyl | 88 |

Table 2: Calculated Computational Descriptors for the Hypothetical Ligand Set

| Compound ID | HOMO (eV) | NBO Charge on N1 | %Vbur (N1-substituent) |

| L1 | -6.2 | -0.45 | 35.2 |

| L2 | -6.0 | -0.48 | 34.5 |

| L3 | -5.8 | -0.52 | 36.8 |

| L4 | -6.5 | -0.40 | 37.1 |

| L5 | -5.9 | -0.50 | 45.3 |

Table 3: Correlation of Descriptors with Catalytic Performance This is a hypothetical correlation for illustrative purposes.

| Descriptor | Correlation with % ee | Interpretation |

|---|---|---|

| HOMO Energy | Negative | Ligands with lower HOMO energies (less electron-donating) may lead to a more electrophilic metal center, enhancing a key step in the catalytic cycle. |

| NBO Charge on N1 | Negative | A more negative charge (stronger σ-donation) might stabilize a key intermediate, but excessive donation could be detrimental. |

| %Vbur | Positive (up to a point) | Increased steric bulk can enhance enantioselectivity by creating a more defined chiral pocket, but excessive bulk may hinder substrate binding. |

By analyzing these correlations, researchers can gain insights into the key structural features that govern the catalytic performance of ligands like this compound. This knowledge can then be used to rationally design new, more effective ligands for a variety of chemical transformations.

Role As a Versatile Building Block in Combinatorial Chemistry and Library Synthesis

Utilization in High-Throughput Synthesis for Diverse Compound Libraries

The structure of N1-(4-bromobenzyl)-N1-isopropylethane-1,2-diamine is amenable to high-throughput synthesis (HTS) methodologies for the rapid generation of large compound libraries. The presence of a primary amino group allows for a wide array of chemical transformations, serving as a key anchoring point for diversification. In a typical library synthesis workflow, the primary amine can be readily acylated, alkylated, or reductively aminated with a diverse set of building blocks.

For instance, a library can be constructed by reacting the diamine with a collection of carboxylic acids to form a diverse set of amides. The general reaction scheme is presented below:

Reaction Scheme:

R-COOH + H₂N-CH₂-CH₂-N(isopropyl)(CH₂-C₆H₄-4-Br) → R-CO-NH-CH₂-CH₂-N(isopropyl)(CH₂-C₆H₄-4-Br)

This approach allows for the systematic variation of the 'R' group, leading to a library of compounds with diverse physicochemical properties. The 4-bromobenzyl moiety can also serve as a point of further diversification through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, thereby expanding the chemical space accessible from this single scaffold.

| Reactant (R-COOH) | Product | Molecular Weight ( g/mol ) | Calculated logP |

| Acetic Acid | N-(2-((4-bromobenzyl)(isopropyl)amino)ethyl)acetamide | 342.30 | 2.85 |

| Benzoic Acid | N-(2-((4-bromobenzyl)(isopropyl)amino)ethyl)benzamide | 404.36 | 4.32 |

| Cyclohexanecarboxylic Acid | N-(2-((4-bromobenzyl)(isopropyl)amino)ethyl)cyclohexanecarboxamide | 410.42 | 4.98 |

| 4-Methoxybenzoic Acid | N-(2-((4-bromobenzyl)(isopropyl)amino)ethyl)-4-methoxybenzamide | 434.39 | 4.45 |

Strategies for Generating Molecular Diversity via Diamine Scaffolds

A powerful strategy for generating diversity involves a multi-step sequence where the primary amine is first functionalized, followed by modification of the bromobenzyl group. For example, an initial acylation of the primary amine can be followed by a Suzuki coupling reaction at the bromine position. This two-dimensional diversification approach allows for the rapid assembly of a large number of unique structures from a small set of starting materials.

Table of Diversification Strategies:

| Step 1 (Primary Amine) | Step 2 (Bromobenzyl Group) | Resulting Substructure |

| Acylation with R¹-COOH | Suzuki coupling with R²-B(OH)₂ | R¹-CO-NH-CH₂-CH₂-N(isopropyl)(CH₂-C₆H₄-R²) |

| Reductive amination with R¹-CHO | Heck coupling with R²-alkene | R¹-CH₂-NH-CH₂-CH₂-N(isopropyl)(CH₂-C₆H₄-R²) |

| Sulfonylation with R¹-SO₂Cl | Sonogashira coupling with R²-alkyne | R¹-SO₂-NH-CH₂-CH₂-N(isopropyl)(CH₂-C₆H₄-R²) |

Integration into Solid-Phase Synthesis and Parallel Synthesis Methodologies

The utility of this compound is significantly enhanced by its compatibility with solid-phase synthesis (SPS) and parallel synthesis techniques. mdpi.com In solid-phase synthesis, the primary amine can be attached to a solid support, such as a resin, allowing for the subsequent chemical transformations to be carried out in a simplified and automated fashion. google.com The unreacted reagents and by-products can be easily removed by washing the resin, which streamlines the purification process.

For example, the diamine can be immobilized on a rink amide resin through its primary amine. Subsequent reactions can then be performed on the resin-bound intermediate. Finally, the desired product is cleaved from the resin, often in high purity. This approach is particularly advantageous for the parallel synthesis of compound libraries, where multiple reactions are carried out simultaneously in separate reaction vessels. enamine.net

Example of a Solid-Phase Synthesis Sequence:

Immobilization: Rink amide resin + this compound

Acylation: Addition of a diverse set of carboxylic acids (R-COOH)

Cleavage: Treatment with trifluoroacetic acid (TFA) to release the final amide products.

This methodology allows for the efficient production of hundreds or even thousands of compounds for biological screening. acs.org

Design and Construction of Advanced Molecular Architectures

Beyond its use in generating libraries of small molecules, this compound can serve as a key building block for the design and construction of more complex and advanced molecular architectures. nih.gov The diamine scaffold can be incorporated into macrocycles, peptidomimetics, and other sophisticated structures.

The presence of both a flexible ethylenediamine (B42938) backbone and a semi-rigid bromobenzyl group allows for the creation of molecules with defined three-dimensional shapes. For instance, intramolecular cyclization reactions can be designed to form macrocyclic structures with potential applications in host-guest chemistry or as enzyme inhibitors. The design of such complex molecules often relies on computational modeling to predict the preferred conformations and to guide the synthetic strategy. upenn.edu

The principles of dynamic covalent chemistry can also be applied, where reversible bond formation is used to generate thermodynamically stable, complex architectures. nih.gov The combination of the diamine's functionality with other reactive groups can lead to the self-assembly of intricate molecular cages and polygons.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Technologies

Automated synthesis platforms, which can perform reactions, purifications, and analyses in a sequential and programmed manner, represent another exciting frontier. chemrxiv.orgchemrxiv.org The integration of N1-(4-bromobenzyl)-N1-isopropylethane-1,2-diamine into automated workflows could accelerate the discovery of new catalysts and materials. youtube.com For instance, an automated system could be programmed to synthesize a library of catalysts derived from this diamine and screen them for a specific chemical transformation. This high-throughput approach would significantly reduce the time and resources required for catalyst development.

Table 1: Potential Advantages of Integrating this compound with Advanced Synthesis Technologies

| Technology | Potential Advantages |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and potential for higher yields and purity. |

| Automated Synthesis | High-throughput screening of derivatives, rapid optimization of reaction conditions, and accelerated discovery of new applications. |

Exploration of Novel Catalytic Transformations and Methodologies

The chiral diamine structure of this compound makes it a prime candidate for use as a ligand in asymmetric catalysis. Diamine ligands are well-established in a variety of metal-catalyzed reactions, and the specific steric and electronic properties of this compound could lead to novel catalytic activities. researchgate.net Future research is expected to explore its application in a range of catalytic transformations, including but not limited to:

Asymmetric Hydrogenation: The development of novel catalysts for the enantioselective hydrogenation of prochiral olefins and ketones.

Carbon-Carbon Bond Forming Reactions: Its use as a ligand in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to generate complex chiral molecules.

Amination Reactions: The exploration of its potential in catalytic C-H amination to produce substituted 1,2-diamines, which are valuable building blocks in medicinal chemistry. nih.gov

The bromobenzyl moiety also offers a handle for further functionalization, allowing for the synthesis of a diverse library of ligands with tunable properties. This could lead to the discovery of highly selective and active catalysts for previously challenging transformations.

Application in Advanced Materials Science

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers and functional materials. The diamine functionality can participate in polymerization reactions to form polyamides, polyimides, or polyureas, while the bromobenzyl group can be used for post-polymerization modification or as a site for initiating further polymerization.

Future research in this area could focus on:

Synthesis of Functional Polymers: The incorporation of this diamine into polymer backbones could introduce chirality and other desirable properties. For example, polymers functionalized with this moiety could be explored for applications in chiral separations or as supports for catalysts. researchgate.netnih.govnih.gov

Development of Functionalized Graphene and Nanomaterials: The amine groups can react with oxygen-containing functional groups on graphene oxide, leading to functionalized nanomaterials with tailored properties for applications in electronics, composites, and energy storage. acs.orgrsc.org

Creation of Porous Organic Polymers: The rigid structure of the benzyl (B1604629) group and the reactive nature of the diamine make it a suitable building block for the synthesis of porous organic polymers with potential applications in gas storage and separation.

Development of Bio-Inspired Catalytic Systems

Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. ornl.gov Enzymes, for instance, achieve remarkable catalytic feats through the precise positioning of functional groups within a well-defined three-dimensional structure. nih.gov The development of bio-inspired catalysts that mimic the function of enzymes is a rapidly growing field of research. beilstein-journals.orgacs.org

This compound, with its combination of a chiral scaffold and functional groups, could serve as a building block for the construction of such bio-inspired systems. Future research may explore:

Enzyme Mimics: The design and synthesis of small molecule catalysts that mimic the active sites of metalloenzymes. The diamine moiety could coordinate to a metal center, while the bromobenzyl group could be functionalized to introduce additional binding sites or catalytic groups.

Catalytic Scaffolds: The use of this compound as a scaffold to assemble more complex catalytic systems. For example, it could be incorporated into larger molecules or supramolecular assemblies to create a defined catalytic pocket.

Metal-Organic Frameworks (MOFs): The integration of this diamine as a ligand in the synthesis of chiral MOFs. Such materials could exhibit enzyme-like catalytic activity with the added benefits of heterogeneity and recyclability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(4-bromobenzyl)-N1-isopropylethane-1,2-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a modified procedure from similar N1-aryl ethane-1,2-diamines involves reacting 4-bromobenzyl bromide with isopropylamine, followed by coupling with ethylene diamine derivatives under anhydrous conditions. Optimization of solvent (e.g., ethanol or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:alkylating agent) improves yields (65–90%) . Catalytic hydrogenation or SnCl₂-mediated reduction of nitro intermediates (e.g., 4-bromo-N-isopropylnitrobenzene) is also viable, with yields dependent on reaction time (5–7 hours) and pH control during workup .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–7.4 ppm, 4-bromobenzyl), isopropyl methyl groups (δ 1.0–1.2 ppm), and ethylene diamine backbone (δ 2.6–3.1 ppm). Splitting patterns confirm substitution patterns .

- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound, and how do they impact experimental handling?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water. Prevents use in aqueous-phase reactions without surfactants .

- Thermal Stability : Decomposes above 220°C (based on analogs), requiring reactions below 150°C .

- Hygroscopicity : Absorbs moisture, necessitating storage under inert gas (Ar/N₂) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide the understanding of electronic properties and reactivity of this diamine in coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal electron density distribution, HOMO-LUMO gaps, and nucleophilic sites. For example:

- Charge Analysis : The 4-bromobenzyl group withdraws electrons, enhancing ligand-metal charge transfer in complexes .

- Binding Energy : Compare coordination modes (monodentate vs. bidentate) with transition metals (e.g., Co³⁺, Cu²⁺) to predict complex stability .

Q. What strategies mitigate contradictions in spectroscopic data interpretation for branched diamine derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals (e.g., isopropyl vs. ethylene protons) by lowering temperature to –40°C .

- 2D NMR (COSY, HSQC) : Correlate coupled protons and assign carbons unambiguously .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace amine proton environments in crowded spectra .

Q. What are the methodological considerations for synthesizing transition metal complexes using this diamine as a ligand?

- Methodological Answer :

- Metal-to-Ligand Ratio : Optimize stoichiometry (1:1 or 1:2) to avoid polynuclear complexes. Excess ligand (>2 eq) stabilizes mononuclear species .

- Solvent Choice : Use degassed DMF/MeOH to prevent oxidation of metal ions (e.g., Co²⁺ → Co³⁺) .

- Characterization : EPR for paramagnetic metals (Cu²⁺), UV-Vis for d-d transitions, and single-crystal XRD (using SHELX programs) for structural validation .

Q. How to address stability challenges during storage and reaction of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.